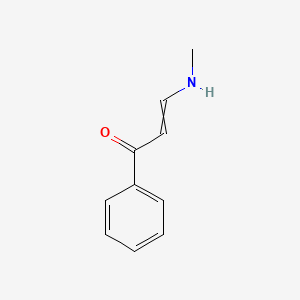
3-(Methylamino)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of enaminones, including 3-(Methylamino)-1-phenylprop-2-en-1-one, as anticancer agents. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound has been shown to exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs .
Antimicrobial Properties
Enaminones have also been investigated for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against a range of bacterial and fungal pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives through reactions such as Michael addition and cycloaddition. For example, researchers have successfully utilized this compound in the synthesis of biologically active heterocycles, which are pivotal in pharmaceutical chemistry .
Vinylogous Peptides
Another notable application is in the synthesis of vinylogous peptides. The compound's ability to undergo condensation reactions facilitates the formation of peptide bonds, leading to the creation of novel peptide structures with potential therapeutic applications. This method has been explored for developing peptide-based drugs that target specific biological pathways .
Case Studies
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
3-(methylamino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3 |
InChI Key |
MGZAGXMLBKSKRX-UHFFFAOYSA-N |
SMILES |
CNC=CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CNC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













